4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl-
Overview
Description
4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of bromine and two methyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of secondary amides and hydrazides using triflic anhydride activation followed by microwave-induced cyclodehydration . Another method includes the reaction of methyl chloroformate with hydrazine derivatives to form the triazole ring . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.
Cyclization Reactions: The triazole ring can be further functionalized through cyclization reactions with other reagents
Common reagents used in these reactions include triflic anhydride, hydrazine derivatives, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- can be compared with other triazole derivatives such as:
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions, leading to distinct chemical properties and biological activities.
3,5-Dimethyl-1,2,4-Triazole: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-1H-1,2,4-Triazole: Similar to the compound but without the methyl groups, affecting its chemical behavior and uses.
The uniqueness of 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4,5-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-3-6-7-4(5)8(3)2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCGHVSAPLUMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205183 | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-84-3 | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4,5-dimethyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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